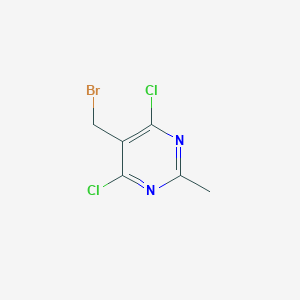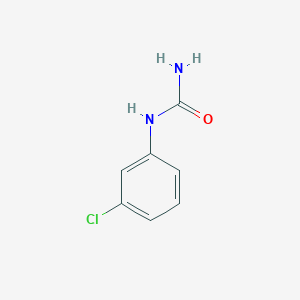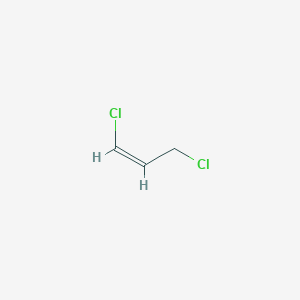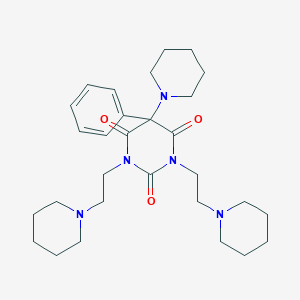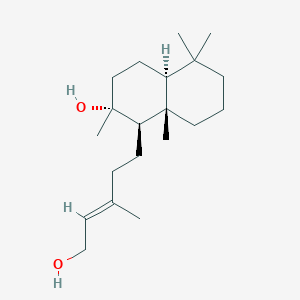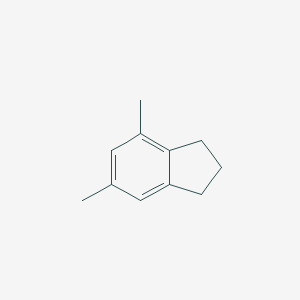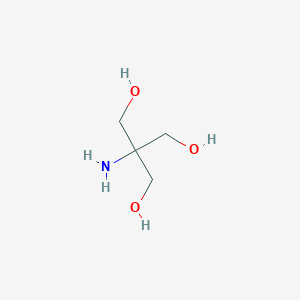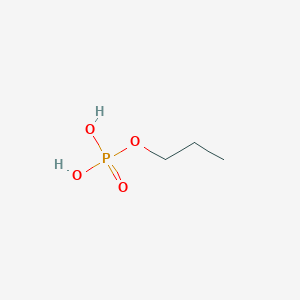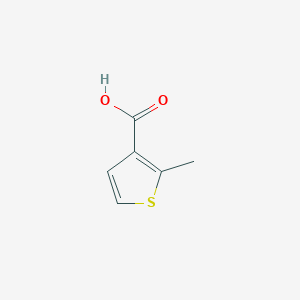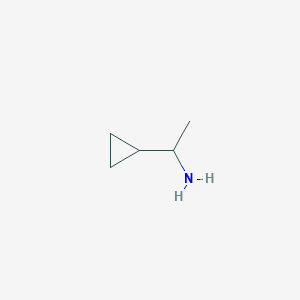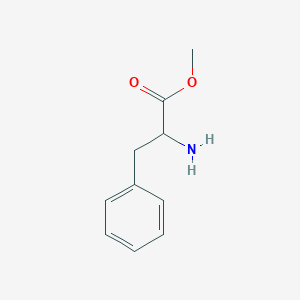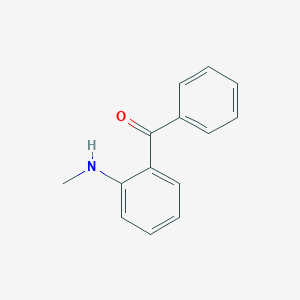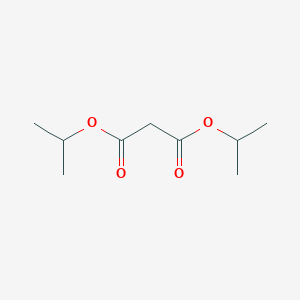
Diisopropyl malonate
Übersicht
Beschreibung
Diisopropyl Malonate is a disinfection byproduct of Isoprothiolane . It’s a colorless liquid that is dissolved in organic solvents such as ethanol, ether, acetone, and benzene . It’s often used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Synthesis Analysis
Diisopropyl Malonate can be used as an acylating agent in the kinetic resolution of various racemic amines catalyzed by lipase B from Candida antarctica . It has been proven to be an effective acylating agent with four racemic amines .Molecular Structure Analysis
The molecular formula of Diisopropyl Malonate is C9H16O4 . The molecular weight is 188.22 g/mol . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Diisopropyl Malonate is often utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It can undergo various transformations, such as ester hydrolysis, decarboxylation, and nucleophilic substitution, to yield a wide range of products .Physical And Chemical Properties Analysis
Diisopropyl Malonate has a density of 0.991 g/mL at 25 °C . Its melting point is -51°C, and its boiling point is 93-95 °C/12 mmHg . It’s insoluble in water .Wissenschaftliche Forschungsanwendungen
Acylation Agent in Kinetic Resolution
- Application : Diisopropyl malonate serves as an effective acylating agent in the kinetic resolution of chiral amines, catalyzed by lipase B from Candida antarctica. This process yields high enantiomeric excess and is conducted under mild conditions (Szemes et al., 2022).
Synthesis and Structure
- Application : It is used in the acylation of aromatic amines, leading to a mixture of isopropyl N-arylmalonamates and malonanilides. These compounds have been studied for their molecular structure, hydrogen bonding, and conformation (Rudorf et al., 2006).
Neurodegeneration Research
- Application : Malonate, an inhibitor of mitochondrial complex II, is used in research on neurodegeneration, such as Huntington's disease and ischemic stroke. It induces oxidative stress and apoptosis in neuroblastoma cells, which is important for understanding cellular responses to mitochondrial dysfunction (Gomez-Lazaro et al., 2007).
Catalysis in Organic Reactions
- Application : Diisopropyl malonate is utilized in Ti(O-i-Pr)4-catalyzed Knoevenagel reactions of aldehydes and ketones, demonstrating its role in facilitating organic synthesis reactions (Yamashita et al., 2005).
Selenenylation of Malonates
- Application : In the field of chemistry, bis(O,O-diisopropoxyphosphinothioyl) diselenide reacts with malonates, contributing to the study of chemical reaction mechanisms and the development of new chemical compounds (Majewski et al., 2011).
Organocatalysis
- Application : The conjugate addition of malonates to 3-nitro-2H-chromenes in the presence of chiral organocatalysts is another area of research, demonstrating the versatility of diisopropyl malonate in organic synthesis (Nie et al., 2010).
Platinum Complexes in Catalysis
- Application : Diisopropyl malonate-based ligands are used in platinum complexes, which serve as catalysts for the hydroformylation of styrene. This application shows its utility in enhancing chemical reactions (Pongrácz et al., 2010).
Reperfusion Injury Research
- Application : In medical research, malonate is used to study reperfusion injury in isolated mouse hearts. This application is crucial for understanding cellular and mitochondrial responses during ischemia-reperfusion events (Valls-Lacalle et al., 2016).
Neuroprotection Studies
- Application : Malonate has been used as a model neurotoxin in studies exploring the neuroprotective potential of various compounds. Such studies are important for developing treatments for neurological disorders (Lorenc-Koci et al., 2005).
Safety And Hazards
Diisopropyl Malonate is combustible and causes skin and eye irritation. It may also cause respiratory irritation . It’s harmful to aquatic life . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
dipropan-2-yl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(2)12-8(10)5-9(11)13-7(3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVSDVDFJFKYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157276 | |
| Record name | Diisopropyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl malonate | |
CAS RN |
13195-64-7 | |
| Record name | Diisopropyl malonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13195-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropyl malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13195-64-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diisopropyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOPROPYL MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HB78DQ4ZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

